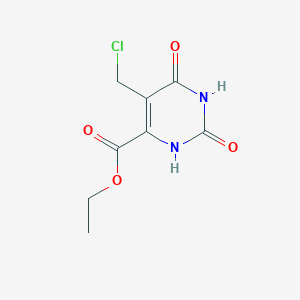
ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA. This particular compound is characterized by the presence of a chloromethyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the chloromethylation of a pyrimidine derivative. One common method is the reaction of 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylate with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyrimidine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine derivatives with hydroxyl groups replacing the carbonyl groups.
Applications De Recherche Scientifique
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleoside analogs.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules, particularly nucleic acids and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes and DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. This makes the compound a potential candidate for drug development targeting specific enzymes or DNA sequences.
Comparaison Avec Des Composés Similaires
Ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleobase found in DNA and RNA.
Thymine: Another nucleobase found in DNA.
The uniqueness of this compound lies in its chloromethyl group, which provides a reactive site for further chemical modifications and interactions with biological molecules.
Propriétés
Formule moléculaire |
C8H9ClN2O4 |
|---|---|
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
ethyl 5-(chloromethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9ClN2O4/c1-2-15-7(13)5-4(3-9)6(12)11-8(14)10-5/h2-3H2,1H3,(H2,10,11,12,14) |
Clé InChI |
BGIFZTBLZDDEPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)NC(=O)N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


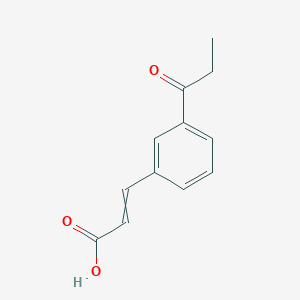

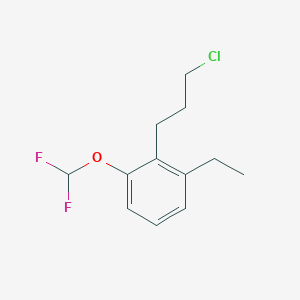
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
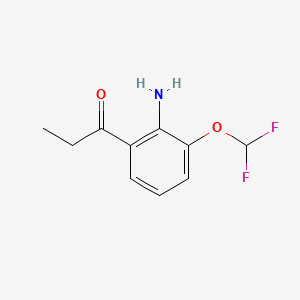


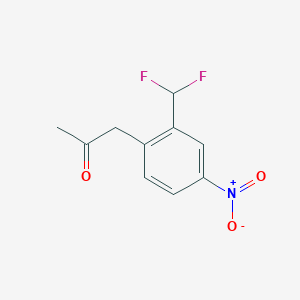
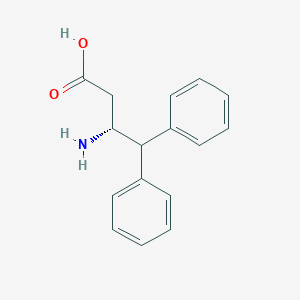
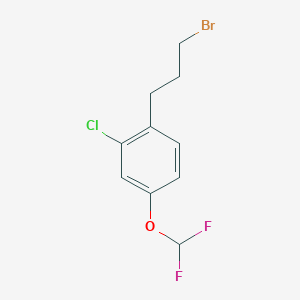

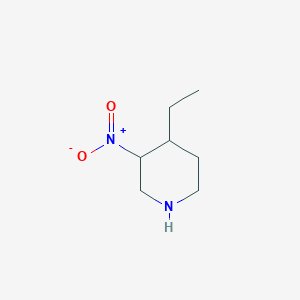
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)

